
5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 . It is a type of heterocyclic compound, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multicomponent reactions . For example, one method involves the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace . Another method involves a multicomponent condensation of aldehyde, β-dicarbonyl compounds, urea or thiourea .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a pyridine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds can be complex and varied. For example, the compound can react with thiosemicarbazide in the presence of POCl3 to form a new compound . It can also react with various heterocyclic amines and its diazonium salt .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 426.7±35.0 °C and a predicted density of 1.35±0.1 g/cm3 . Its pKa is predicted to be 3.78±0.10 .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Hybrid catalysts are pivotal in the synthesis of complex organic scaffolds, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which share structural similarities with the pyrazole carboxylic acid derivatives. These catalysts facilitate the development of diverse substituted pyrazole derivatives through one-pot multicomponent reactions. The versatility of these catalysts, ranging from organocatalysts to nanocatalysts, underscores the broad applicability of pyrazole derivatives in medicinal chemistry and pharmaceutical industries due to their bioavailability and structural diversity (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Biological Activities
Pyrazole carboxylic acid derivatives, including structures similar to 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, are recognized for their significant biological activities. These compounds serve as crucial scaffolds in heterocyclic chemistry due to their antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral properties. Their synthetic versatility allows for the development of numerous biologically active compounds, emphasizing the role of pyrazole derivatives in drug discovery and medicinal chemistry (Cetin, 2020).
Synthetic Pathways and Chemical Properties
The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones demonstrates the synthetic utility of pyrazoline scaffolds in heterocyclic chemistry. These compounds are valuable precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrroles. The unique reactivity of these pyrazoline derivatives underlines their importance in the synthesis of heterocycles and dyes, showcasing the structural and functional diversity achievable with pyrazole-based compounds (Gomaa & Ali, 2020).
Catalysis and Organic Synthesis
Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, highlight the potential of nitrogen-containing heterocycles in organic synthesis and catalysis. Pyrazole-based N-oxides are crucial for forming metal complexes, designing catalysts, and facilitating asymmetric syntheses. Their significance extends to medicinal applications, with several N-oxide compounds showing anticancer, antibacterial, and anti-inflammatory activities. This underscores the role of pyrazole derivatives in advancing organic chemistry, catalysis, and drug development (Li et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a pyridine nucleus have been found to interact with nicotinic receptors . These receptors play a crucial role in various conditions like schizophrenia, autism, Alzheimer’s disease, Parkinson’s disease, dementia with Lewy bodies, and mood and anxiety disorders, besides pain .
Mode of Action
It’s worth noting that compounds with similar structures have shown analgesic properties, which were partially prevented by pretreatment with mecamylamine, a nicotinic receptor antagonist . This suggests that these compounds may interact with nicotinic receptors, leading to their analgesic effects.
Biochemical Pathways
Compounds with similar structures have been found to have analgesic properties, suggesting they may affect pain signaling pathways .
Result of Action
Compounds with similar structures have shown analgesic effects, suggesting that they may reduce pain signals at the molecular and cellular level .
Propriétés
IUPAC Name |
5-methyl-1-pyridin-4-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15)6-12-13(7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPETGNTMQMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241798-62-9 | |
| Record name | 5-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)
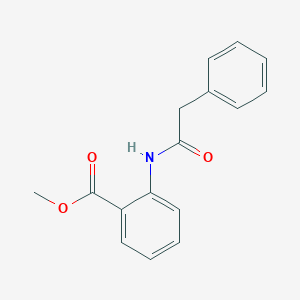
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)
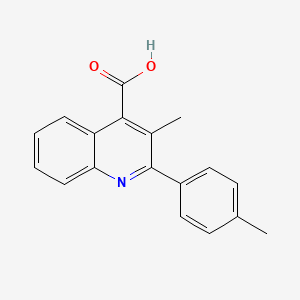
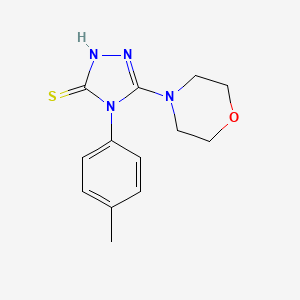
![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)
![(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide](/img/structure/B3022965.png)
![2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3022967.png)
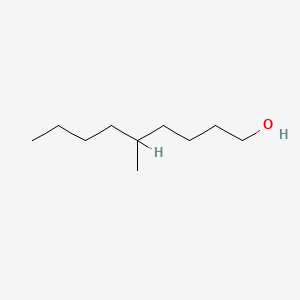
![3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3022971.png)
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3022972.png)
![Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate](/img/structure/B3022973.png)
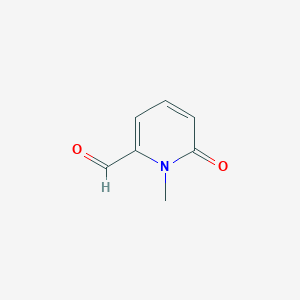
![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)
